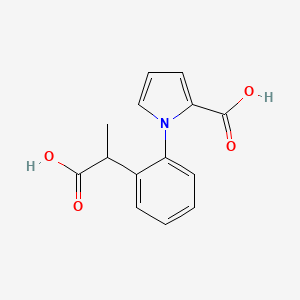![molecular formula C17H17IN2O2S2 B14188435 1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-3-iodo-1-(phenylsulfonyl)- CAS No. 923583-63-5](/img/structure/B14188435.png)
1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-3-iodo-1-(phenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-3-iodo-1-(phenylsulfonyl)- is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with butylthio, iodo, and phenylsulfonyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-3-iodo-1-(phenylsulfonyl)- typically involves multi-step reactions starting from commercially available starting materials. The general synthetic route includes:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of suitable precursors under specific conditions to form the pyrrolo[2,3-b]pyridine core.
Introduction of Substituents: The butylthio, iodo, and phenylsulfonyl groups are introduced through various substitution reactions
Final Purification: The final compound is purified using techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-3-iodo-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the iodo position.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-3-iodo-1-(phenylsulfonyl)- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Chemical Biology: The compound serves as a tool for probing chemical interactions within biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-3-iodo-1-(phenylsulfonyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylate
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-3-iodo-1-(phenylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butylthio, iodo, and phenylsulfonyl groups differentiates it from other pyrrolo[2,3-b]pyridine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Propiedades
Número CAS |
923583-63-5 |
|---|---|
Fórmula molecular |
C17H17IN2O2S2 |
Peso molecular |
472.4 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-5-butylsulfanyl-3-iodopyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C17H17IN2O2S2/c1-2-3-9-23-13-10-15-16(18)12-20(17(15)19-11-13)24(21,22)14-7-5-4-6-8-14/h4-8,10-12H,2-3,9H2,1H3 |
Clave InChI |
RCVOPGUMXPGYCI-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14188355.png)





![5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole](/img/structure/B14188384.png)
![5,6,7,8-Tetrahydro-9H-tetrazolo[1,5-a]azepin-9-one](/img/structure/B14188386.png)
![2,4'-Dimethyl[1,1'-biphenyl]-4-ol](/img/structure/B14188388.png)

![1-[2-Hydroxy-3-(4-octylphenoxy)propyl]-1H-indole-5-carboxylic acid](/img/structure/B14188394.png)


